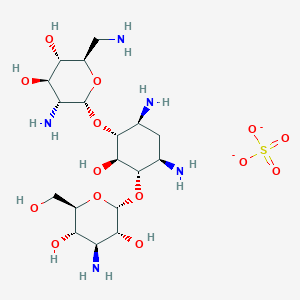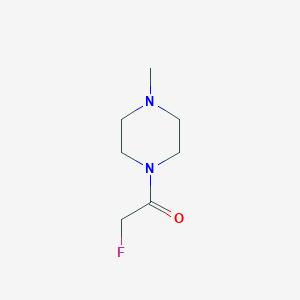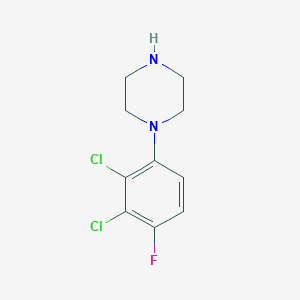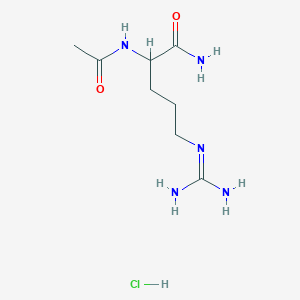
H-D-Val-Leu-Lys-CH2Cl.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-D-Val-Leu-Lys-CH2Cl.HCl is a synthetic peptide derivative. It is composed of three amino acids: valine, leucine, and lysine, with a chloromethyl group attached to the lysine residue. This compound is often used in biochemical research due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Val-Leu-Lys-CH2Cl.HCl typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, valine, to a solid resin. Subsequent amino acids, leucine and lysine, are added sequentially through coupling reactions. The chloromethyl group is introduced by reacting the lysine residue with chloromethyl methyl ether under acidic conditions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
H-D-Val-Leu-Lys-CH2Cl.HCl: undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, forming new bonds with nucleophiles such as amines and thiols.
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the compound into its constituent amino acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. Reactions are conducted at elevated temperatures to accelerate the process.
Major Products
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine yields a substituted amine derivative.
Hydrolysis: The major products are the free amino acids valine, leucine, and lysine.
Applications De Recherche Scientifique
H-D-Val-Leu-Lys-CH2Cl.HCl: has several applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to study protease activity.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Chemistry: Employed in the synthesis of complex peptides and proteins for structural and functional studies.
Industry: Utilized in the production of peptide-based materials and coatings.
Mécanisme D'action
The mechanism of action of H-D-Val-Leu-Lys-CH2Cl.HCl involves its interaction with enzymes and other biomolecules. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of enzyme activity. This property is exploited in enzyme inhibition studies and the development of enzyme inhibitors.
Comparaison Avec Des Composés Similaires
H-D-Val-Leu-Lys-CH2Cl.HCl: is unique due to the presence of the chloromethyl group, which imparts distinct reactivity. Similar compounds include:
H-D-Val-Leu-Lys-pNA: A peptide substrate used in chromogenic assays.
H-D-Val-Leu-Lys-AMC: A fluorogenic substrate for protease activity assays.
H-D-Val-Leu-Lys-CH2Br: A bromomethyl derivative with similar reactivity but different chemical properties.
These compounds share structural similarities but differ in their functional groups and applications, highlighting the versatility and specificity of This compound in research and industrial contexts.
Propriétés
Formule moléculaire |
C18H36Cl2N4O3 |
|---|---|
Poids moléculaire |
427.4 g/mol |
Nom IUPAC |
(2S)-N-[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-4-methylpentanamide;hydrochloride |
InChI |
InChI=1S/C18H35ClN4O3.ClH/c1-11(2)9-14(23-18(26)16(21)12(3)4)17(25)22-13(15(24)10-19)7-5-6-8-20;/h11-14,16H,5-10,20-21H2,1-4H3,(H,22,25)(H,23,26);1H/t13-,14-,16+;/m0./s1 |
Clé InChI |
MLRAOFPMGDWEGF-ZPQOTBKHSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)CCl)NC(=O)[C@@H](C(C)C)N.Cl |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCCN)C(=O)CCl)NC(=O)C(C(C)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![S-(((3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl) ethanethioate](/img/structure/B13411811.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] [(Z)-octadec-9-enyl] carbonate](/img/structure/B13411817.png)



![1-[2-[(4-Chlorophenyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitrate](/img/structure/B13411840.png)


![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B13411854.png)
